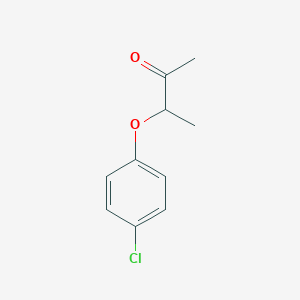

3-(4-氯苯氧基)-2-丁酮

描述

“3-(4-Chlorophenoxy)benzaldehyde” is a compound that has been investigated for anti-tumor activity . It was used in the synthesis of fatty acid amide hydrolase inhibitors bearing spirocyclic diamine cores .

Synthesis Analysis

The synthesis of related compounds involves various steps. For instance, the synthesis of “rafoxanide”, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, was achieved in three steps from readily available 4-chlorophenol with 74% overall yield .

Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and involve multiple steps. For example, the treatment of 4-chlorophenol with KOH generates the phenoxy ion that reacts, in situ, with compound 1 to form nitroether 3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the density of “3-(4-Chlorophenoxy)propanoic acid” is 1.3±0.1 g/cm^3 .

科学研究应用

1. 电化学合成

K. Uneyama 等人(1983 年)探索了 3-氯-2-氯甲基-4-(4-氯苯氧基)-1-丁烯的电氧化合成,其与 3-(4-氯苯氧基)-2-丁酮在结构上相关。该合成使用双烯型氯化工艺实现,并为这些化合物的电化学制备提供了见解 (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983)。

相关化合物的な光化学

J. A. D. Silva 等人(2001 年)的研究研究了三唑酮的激发态物理学和光化学,三唑酮是一种类似于 3-(4-氯苯氧基)-2-丁酮的化合物。这项研究提供了对这些化合物在光照下的行为的见解,有助于了解它们的稳定性和降解途径 (Silva, Silva, Khmelinskii, Martinho, & Ferreira, 2001)。

诱变性研究

L. Jolivette 等人(1998 年)研究了 2-氯-4-(甲硫基)丁酸,一种与 3-(4-氯苯氧基)-2-丁酮相关的化合物,以了解其诱变特性。这项研究对于了解与接触这些类型的化学物质相关的潜在健康风险至关重要 (Jolivette, Kende, & Anders, 1998)。

对映选择性合成

Kristian Geitner 等人(2010 年)专注于使用贝耶尔-维利格单加氧酶合成对映纯化合物,这与 3-(4-氯苯氧基)-2-丁酮及其衍生物的研究相关。这项研究有助于开发方法来创建特定化学异构体以用于各种应用 (Geitner, Rehdorf, Snajdrova, & Bornscheuer, 2010)。

反应动力学和产物

E. Kaiser 等人(2009 年)关于氯与丁酮(与 3-(4-氯苯氧基)-2-丁酮密切相关)反应的工作提供了有关反应动力学和生成产物的重大信息。此类研究在工业化学中对于优化反应条件和了解副产物的形成很有价值 (Kaiser, Wallington, & Hurley, 2009)。

作用机制

Target of Action

The primary target of 3-(4-Chlorophenoxy)-2-butanone, also known as Chlorphenesin, is the central nervous system (CNS) . It acts as a muscle relaxant , blocking nerve impulses or pain sensations that are sent to the brain .

Mode of Action

It is known that it acts in the cns rather than directly on skeletal muscle . This interaction with the CNS leads to a reduction in muscle tension and spasm, providing relief from associated pain and discomfort .

Biochemical Pathways

Its action in the cns suggests that it may influence neurotransmission processes, potentially affecting pathways related to pain sensation and muscle contraction .

Pharmacokinetics

Chlorphenesin exhibits rapid and complete absorption . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is reported to be between 2.3 to 5 hours .

Result of Action

The primary result of Chlorphenesin’s action is muscle relaxation . By blocking nerve impulses or pain sensations sent to the brain, it helps to alleviate muscle spasms and associated pain . This makes it useful in the treatment of conditions characterized by muscle hyperactivity or painful muscle spasms .

Action Environment

The action, efficacy, and stability of Chlorphenesin can be influenced by various environmental factors. It’s important to note that individual factors such as age, health status, and other individual biological factors can also influence the action and efficacy of the compound .

安全和危害

未来方向

属性

IUPAC Name |

3-(4-chlorophenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTBBGMAUUPHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395535 | |

| Record name | 3-(4-chlorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3782-11-4 | |

| Record name | 3-(4-chlorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)

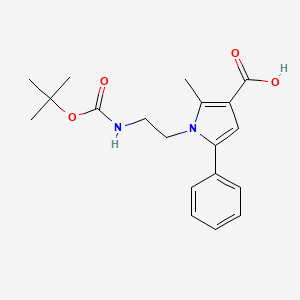

![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)

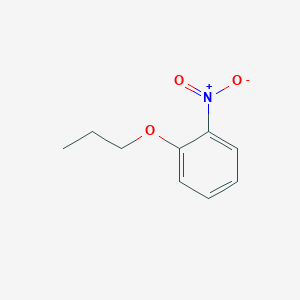

![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)